molecular formula C4H11ClFN B6176200 3-fluorobutan-2-amine hydrochloride CAS No. 2694744-77-7

3-fluorobutan-2-amine hydrochloride

Cat. No.: B6176200
CAS No.: 2694744-77-7
M. Wt: 127.6
InChI Key:
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Description

3-Fluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method is the nucleophilic substitution reaction where a fluorine source, such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST), is used to replace a leaving group on the butan-2-amine molecule. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of butane derivatives.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

3-Fluorobutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluorobutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobutan-1-amine hydrochloride
  • 4-Fluorobutan-2-amine hydrochloride
  • 3-Chlorobutan-2-amine hydrochloride

Uniqueness

3-Fluorobutan-2-amine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

CAS No.

2694744-77-7

Molecular Formula

C4H11ClFN

Molecular Weight

127.6

Purity

95

Origin of Product

United States

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